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Introduction
Odevixibat is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT),

also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively

targeting IBAT in the terminal ileum, Odevixibat interrupts the enterohepatic circulation of bile

acids, leading to their increased fecal excretion. This mechanism effectively reduces the total

bile acid pool, offering a therapeutic approach for cholestatic liver diseases such as progressive

familial intrahepatic cholestasis (PFIC). This technical guide provides an in-depth overview of

the in vitro effects of Odevixibat on key aspects of bile acid homeostasis, including transporter

inhibition and the regulation of bile acid synthesis pathways.

Core Mechanism of Action: IBAT/ASBT Inhibition
Odevixibat's primary pharmacological action is the potent and selective inhibition of the ileal

bile acid transporter (IBAT/ASBT), a key protein responsible for the reabsorption of bile acids

from the intestine.

Quantitative Analysis of ASBT Inhibition
In vitro studies have demonstrated Odevixibat's high affinity and inhibitory potency against

ASBT.
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Parameter Value
Cell System/Assay
Condition

Reference

IC50 0.16 nM
Not specified in

available literature.

[Inferred from

commercial product

literature]

Ki

Not explicitly reported

for Odevixibat. A study

on a similar ASBT

inhibitor using Caco-2

cells provides a

methodological basis.

Caco-2 cells with

glycocholic acid as

substrate.

[Methodology inferred

from a study on a

similar compound]

Experimental Protocols
In Vitro ASBT Inhibition Assay Using Caco-2 Cells
This protocol is based on established methods for assessing ASBT inhibition in vitro.

Objective: To determine the inhibitory potency (IC50) of Odevixibat on ASBT-mediated bile

acid uptake in a human intestinal cell line.

Materials:

Caco-2 cells (human colorectal adenocarcinoma cell line)

Transwell® permeable supports (e.g., 0.4 µm pore size)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS),

non-essential amino acids, and penicillin-streptomycin

Hanks' Balanced Salt Solution (HBSS)

Radiolabeled bile acid (e.g., [14C]taurocholic acid)

Odevixibat

Scintillation counter and scintillation fluid
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Methodology:

Cell Culture and Differentiation:

Culture Caco-2 cells in supplemented DMEM.

Seed cells onto Transwell® permeable supports at a high density.

Allow cells to differentiate for 21 days to form a polarized monolayer with functional ASBT

expression.

Transport Assay:

Wash the Caco-2 monolayers with pre-warmed HBSS.

Pre-incubate the cells with varying concentrations of Odevixibat in HBSS in the apical

chamber for a defined period (e.g., 30 minutes).

Initiate the uptake by adding HBSS containing a fixed concentration of [14C]taurocholic

acid to the apical chamber.

Incubate for a specific time (e.g., 2 hours) at 37°C.

Collect the medium from the basolateral chamber.

Lyse the cells in the Transwell® insert to determine intracellular accumulation.

Quantification and Data Analysis:

Measure the radioactivity in the basolateral medium and cell lysates using a scintillation

counter.

Calculate the percentage of bile acid transport to the basolateral chamber relative to a

vehicle control.

Plot the percentage of inhibition against the logarithm of Odevixibat concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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ASBT Inhibition Assay Workflow

Seed Caco-2 cells on Transwell inserts

Differentiate for 21 days to form monolayer

Pre-incubate with Odevixibat (apical)

Add [14C]taurocholic acid (apical)

Incubate for 2 hours at 37°C

Collect basolateral medium and cell lysate

Quantify radioactivity (Scintillation counting)

Calculate % inhibition and determine IC50

Click to download full resolution via product page

ASBT Inhibition Assay Workflow
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Indirect Effects on Bile Acid Synthesis: The FXR-
SHP-CYP7A1 Pathway
By inhibiting intestinal bile acid reabsorption, Odevixibat is expected to indirectly modulate the

primary pathway of bile acid synthesis in the liver. This regulation is mediated through the

farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of intracellular bile

acid levels.

Signaling Pathway
Reduced Intestinal Bile Acid Reabsorption: Odevixibat blocks ASBT in the ileum, leading to

lower concentrations of bile acids returning to the liver via the portal circulation.

Decreased Hepatic FXR Activation: The reduced influx of bile acids into hepatocytes results

in decreased activation of FXR.

Downregulation of SHP Expression: Activated FXR normally induces the expression of the

small heterodimer partner (SHP), a transcriptional repressor. With lower FXR activation, SHP

expression is downregulated.

Upregulation of CYP7A1 Expression: SHP typically represses the expression of cholesterol

7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis

pathway. The decrease in SHP levels relieves this repression, leading to increased

transcription of the CYP7A1 gene.

Increased Bile Acid Synthesis: The resulting increase in CYP7A1 enzyme activity leads to an

enhanced conversion of cholesterol into new bile acids.

While this pathway is well-established for IBAT inhibitors, specific in vitro quantitative data on

the dose-dependent effects of Odevixibat on FXR, SHP, and CYP7A1 expression in human

hepatocytes are not yet publicly available.
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Odevixibat's Indirect Effect on Bile Acid Synthesis
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Odevixibat's Effect on the FXR-SHP-CYP7A1 Pathway
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Experimental Protocol for Gene Expression Analysis
The following is a generalized protocol for assessing the in vitro effects of Odevixibat on the

gene expression of key bile acid homeostasis regulators.

Objective: To quantify changes in the mRNA levels of FXR, SHP, and CYP7A1 in response to

Odevixibat in a relevant in vitro model. A co-culture system of Caco-2 and HepG2 cells could

be employed to model the gut-liver axis.

Materials:

Caco-2 cells and HepG2 cells (human hepatocellular carcinoma cell line)

Co-culture compatible Transwell® system

Cell culture media for both cell lines

Odevixibat

RNA extraction kit

Reverse transcription reagents

qPCR master mix and primers for human FXR, SHP, CYP7A1, and a reference gene (e.g.,

GAPDH)

Real-time PCR system

Methodology:

Co-culture Setup:

Seed Caco-2 cells on the apical side of a Transwell® insert and allow them to differentiate.

Seed HepG2 cells in the basolateral compartment of the co-culture plate.

Establish the co-culture by placing the Caco-2-containing insert into the well with HepG2

cells.
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Treatment:

Treat the apical chamber (Caco-2 cells) with different concentrations of Odevixibat. This

simulates the intestinal action of the drug.

Incubate the co-culture for a specified time (e.g., 24-48 hours).

RNA Extraction and cDNA Synthesis:

Harvest the HepG2 cells from the basolateral compartment.

Extract total RNA using a commercial kit.

Synthesize cDNA from the extracted RNA.

Quantitative PCR (qPCR):

Perform qPCR using specific primers for FXR, SHP, and CYP7A1.

Use a housekeeping gene for normalization.

Calculate the relative gene expression changes using the ΔΔCt method.
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Gene Expression Analysis Workflow

Establish Caco-2/HepG2 co-culture

Treat apical chamber (Caco-2) with Odevixibat

Incubate for 24-48 hours

Harvest HepG2 cells

Extract total RNA

Synthesize cDNA

Perform qPCR for FXR, SHP, CYP7A1

Analyze relative gene expression
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Gene Expression Analysis Workflow
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Summary and Future Directions
In vitro studies confirm that Odevixibat is a highly potent inhibitor of the ileal bile acid

transporter, ASBT. This primary mechanism of action is expected to lead to a cascade of

downstream effects on bile acid homeostasis, most notably the upregulation of bile acid

synthesis via the FXR-SHP-CYP7A1 pathway. While the conceptual framework for these

indirect effects is well-supported, further in vitro studies are warranted to provide direct

quantitative data on the dose-response relationship between Odevixibat and the expression of

key regulatory genes in human liver cells. The use of advanced in vitro models, such as gut-

liver co-culture systems, will be instrumental in further elucidating the intricate effects of

Odevixibat on bile acid homeostasis.

To cite this document: BenchChem. [Odevixibat's In Vitro Effect on Bile Acid Homeostasis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663563#odevixibat-s-effect-on-bile-acid-
homeostasis-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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